The presence of the alkyne (-C≡C-) and alcohol (-OH) functional groups suggests potential applications in organic synthesis as a building block for more complex molecules. The terminal alkyne can participate in various coupling reactions, while the alcohol can be manipulated for further functionalization PubChem, 4-Chloro-2-butyn-1-ol: .
4-Chloro-2-butyn-1-ol is an organic compound with the molecular formula C₄H₅ClO. It features a chloro group and a hydroxyl group attached to a butynyl backbone, making it an alkyne alcohol. The compound is known for its physical properties, including being a combustible liquid that is harmful if swallowed and can cause skin and eye irritation .
Currently, there is no documented information on the specific mechanism of action of 4-chloro-2-butyn-1-ol in any biological system.
As with any unknown compound, it is advisable to handle 4-chloro-2-butyn-1-ol with caution due to the lack of specific safety data. Here are some general safety considerations:
Several methods exist for synthesizing 4-Chloro-2-butyn-1-ol:
Several compounds share structural similarities with 4-Chloro-2-butyn-1-ol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Butyne | C₄H₆ | A simple alkyne without functional groups |
2-Butyne-1,4-diol | C₄H₈O₂ | Contains two hydroxyl groups |
4-Chloro-2-butynoic Acid | C₄H₅ClO₂ | Acidic counterpart with carboxylic functionality |
Propargyl Alcohol | C₃H₄O | Alkyne alcohol without chlorine |
4-Chloro-2-butyn-1-ol is unique due to the presence of both a chloro group and a hydroxyl group on the alkyne structure, which influences its reactivity and potential applications in synthetic chemistry.
Irritant